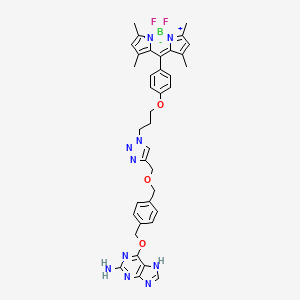
Pybg-bodipy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pybg-bodipy is a fluorochrome dye that specifically and efficiently labels genetically encoded SNAP-tags in live cells. This compound is known for its strong fluorescence and photostability, making it an excellent marker for various biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pybg-bodipy involves the substitution of terminal alkyne on O6-benzylguanine, which is then coupled with the BODIPY core. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale production, with optimizations for larger scale reactions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Pybg-bodipy undergoes various chemical reactions, including:
Oxidation: This reaction can alter the photophysical properties of the dye.
Reduction: This reaction is less common but can be used to modify the dye’s electronic properties.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reducing agents such as sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Chemistry
Pybg-bodipy is used as a fluorescent probe in various chemical analyses due to its strong fluorescence and stability .
Biology
In biological research, this compound is used to label SNAP-tags in live cells, allowing for the visualization of cellular processes in real-time .
Medicine
Industry
In industrial applications, this compound can be used in the development of fluorescent sensors and other optoelectronic devices .
Mecanismo De Acción
Pybg-bodipy exerts its effects by specifically binding to genetically encoded SNAP-tags in live cells. The binding process involves the formation of a covalent bond between the dye and the SNAP-tag, resulting in strong fluorescence that can be detected using various imaging techniques .
Comparación Con Compuestos Similares
Similar Compounds
BODIPY: A class of compounds with similar fluorescence properties but different functional groups.
Fluorescein: Another fluorescent dye commonly used in biological applications.
Rhodamine: Known for its strong fluorescence and used in various imaging techniques.
Uniqueness
Pybg-bodipy is unique due to its specific and efficient labeling of SNAP-tags, which is not a common feature in other fluorescent dyes. This specificity makes it particularly valuable in live-cell imaging applications .
Propiedades
Fórmula molecular |
C38H39BF2N10O3 |
|---|---|
Peso molecular |
732.6 g/mol |
Nombre IUPAC |
6-[[4-[[1-[3-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenoxy]propyl]triazol-4-yl]methoxymethyl]phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C38H39BF2N10O3/c1-23-16-25(3)50-34(23)32(35-24(2)17-26(4)51(35)39(50,40)41)29-10-12-31(13-11-29)53-15-5-14-49-18-30(47-48-49)21-52-19-27-6-8-28(9-7-27)20-54-37-33-36(44-22-43-33)45-38(42)46-37/h6-13,16-18,22H,5,14-15,19-21H2,1-4H3,(H3,42,43,44,45,46) |
Clave InChI |
KCWYFUZODCBQMC-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)OCCCN5C=C(N=N5)COCC6=CC=C(C=C6)COC7=NC(=NC8=C7NC=N8)N)C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


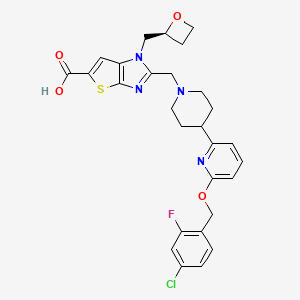



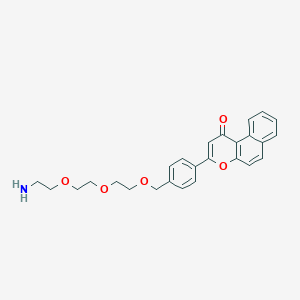
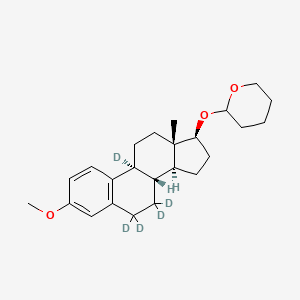
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

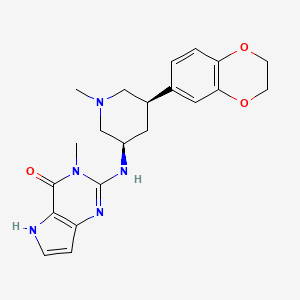
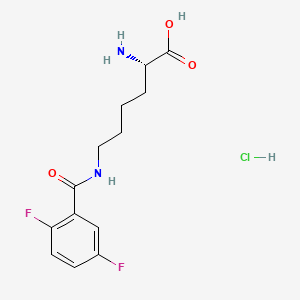

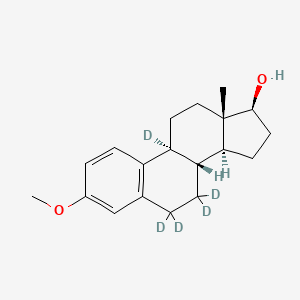
![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
